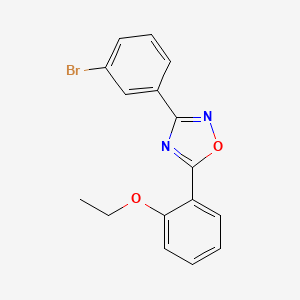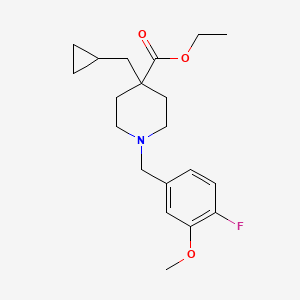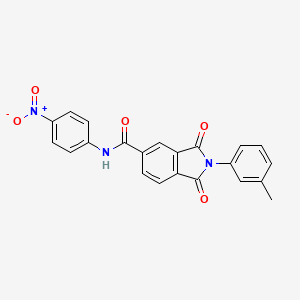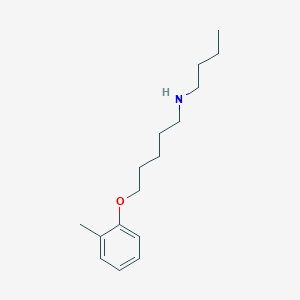![molecular formula C15H10BrClFNO B5001323 3-[(2-bromo-4-fluorophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B5001323.png)
3-[(2-bromo-4-fluorophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-bromo-4-fluorophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is commonly referred to as BFA and is known to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of BFA involves the inhibition of ADP-ribosylation factor (ARF), a small GTPase that is involved in the regulation of intracellular trafficking and signaling pathways. BFA binds to ARF and prevents its activation, leading to the inhibition of protein trafficking and signaling pathways.
Biochemical and Physiological Effects:
BFA has a variety of biochemical and physiological effects, including the inhibition of protein trafficking and signaling pathways, the induction of apoptosis in certain cell lines, and the inhibition of cancer cell growth. BFA has also been shown to have anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines in certain cell types.
実験室実験の利点と制限
One of the main advantages of using BFA in lab experiments is its well-established synthesis method and mechanism of action. BFA is also readily available from commercial sources, making it easy to obtain for lab experiments. However, one limitation of using BFA is its potential toxicity, as it has been shown to induce apoptosis in certain cell lines at high concentrations.
将来の方向性
There are many potential future directions for the study of BFA. One area of research that is currently being explored is the use of BFA as a potential therapeutic agent for cancer. BFA has been shown to have anti-cancer properties in certain cell lines, and further research is needed to determine its potential as a cancer treatment. Another area of research that is currently being explored is the use of BFA in the study of intracellular trafficking and signaling pathways. As our understanding of these pathways continues to grow, BFA may become an increasingly important tool for studying these processes.
合成法
The synthesis of 3-[(2-bromo-4-fluorophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one involves the reaction of 2-bromo-4-fluoroaniline with 4-chloroacetophenone in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final product. This synthesis method has been well established in the scientific literature and has been used in many studies involving BFA.
科学的研究の応用
BFA has been studied extensively for its potential applications in scientific research. One of the most common uses of this compound is in the study of protein trafficking and secretion. BFA has been shown to inhibit the transport of proteins from the endoplasmic reticulum to the Golgi apparatus, which has important implications for the study of protein secretion and trafficking in cells. BFA has also been used in the study of intracellular signaling pathways, as it has been shown to inhibit the activation of certain signaling molecules such as MAP kinases. In addition, BFA has been used in the study of cancer biology, as it has been shown to have anti-cancer properties in certain cell lines.
特性
IUPAC Name |
(E)-3-(2-bromo-4-fluoroanilino)-1-(4-chlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClFNO/c16-13-9-12(18)5-6-14(13)19-8-7-15(20)10-1-3-11(17)4-2-10/h1-9,19H/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNFBRGRPUXKBI-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CNC2=C(C=C(C=C2)F)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/NC2=C(C=C(C=C2)F)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-2-[1-methyl-5-oxo-3-(3-phenylpropyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5001249.png)

![2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5001256.png)

![N-[5-(4-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5001275.png)


![ethyl (4-{[1-(4-bromophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5001311.png)
![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5001317.png)
![N-2-biphenylyl-4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5001325.png)
![1-bromo-3-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B5001330.png)


